molecular formula C17H32N2O4S B12330146 tert-butyl (4S)-4-(tert-butylsulfinylamino)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

tert-butyl (4S)-4-(tert-butylsulfinylamino)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B12330146
M. Wt: 360.5 g/mol
InChI Key: ZQXKHNNBAHWDEH-SGZRZGDHSA-N
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Description

Tert-butyl (4S)-4-(tert-butylsulfinylamino)-2-oxa-8-azaspiro[45]decane-8-carboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4S)-4-(tert-butylsulfinylamino)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core, introduction of the tert-butylsulfinylamino group, and final esterification to form the carboxylate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4S)-4-(tert-butylsulfinylamino)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone.

    Reduction: The sulfinyl group can be reduced to a sulfide.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group yields the corresponding sulfone, while reduction results in the sulfide.

Scientific Research Applications

Tert-butyl (4S)-4-(tert-butylsulfinylamino)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl (4S)-4-(tert-butylsulfinylamino)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (4S)-4-(tert-butylsulfonylamino)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    Tert-butyl (4S)-4-(tert-butylthioamino)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate: Contains a thioamino group instead of a sulfinyl group.

Uniqueness

Tert-butyl (4S)-4-(tert-butylsulfinylamino)-2-oxa-8-azaspiro[45]decane-8-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure

Properties

Molecular Formula

C17H32N2O4S

Molecular Weight

360.5 g/mol

IUPAC Name

tert-butyl (4S)-4-(tert-butylsulfinylamino)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C17H32N2O4S/c1-15(2,3)23-14(20)19-9-7-17(8-10-19)12-22-11-13(17)18-24(21)16(4,5)6/h13,18H,7-12H2,1-6H3/t13-,24?/m1/s1

InChI Key

ZQXKHNNBAHWDEH-SGZRZGDHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)COC[C@H]2NS(=O)C(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)COCC2NS(=O)C(C)(C)C

Origin of Product

United States

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